molecular formula C18H19N5O3S B2540547 N-(2-methoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223961-27-0

N-(2-methoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2540547
CAS No.: 1223961-27-0
M. Wt: 385.44
InChI Key: NOTLSBHLSVXFHR-UHFFFAOYSA-N
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Description

The compound N-(2-methoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide features a thiazolo[4,5-d]pyrimidine core fused with a thiazole ring. Key structural attributes include:

  • Pyrrolidin-1-yl substituent at position 2 of the pyrimidine ring, enhancing solubility via its tertiary amine group.
  • Acetamide side chain at position 6, functionalized with a 2-methoxyphenyl group, which may influence electronic properties and receptor binding.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-26-13-7-3-2-6-12(13)20-14(24)10-23-11-19-16-15(17(23)25)27-18(21-16)22-8-4-5-9-22/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTLSBHLSVXFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure and Substituent Variations

Compound Name (Reference) Core Structure Key Substituents Synthesis Method (Yield)
Target Compound Thiazolo[4,5-d]pyrimidine 2-(Pyrrolidin-1-yl), 6-(2-methoxyphenyl acetamide), 7-oxo Not explicitly described in evidence, but likely involves condensation/alkylation
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a,b) Thiazolo[3,2-a]pyrimidine 2-Benzylidene (e.g., 2,4,6-trimethyl or 4-cyano), 7-(5-methylfuran-2-yl), 3,5-dioxo Reflux with chloroacetic acid, aromatic aldehydes, sodium acetate in acetic anhydride (68%)
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido[2,1-b]quinazoline 2-(5-Methylfuran-2-yl), 3-cyano, fused quinazoline ring Reflux with thiouracil derivative and anthranilic acid in sodium ethoxide (57%)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2-(2,4,6-Trimethoxybenzylidene), 5-phenyl, 7-methyl, 3-oxo Reflux with chloroacetic acid, benzaldehyde derivative, sodium acetate (78%)
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Pyrrolo-thiazolo-pyrimidine 5-(4-Methoxyphenyl), 3,8-diphenyl, fused pyrrole ring Heterocyclization with phenylisothiocyanate and NaOH

Structural and Physicochemical Insights

  • Puckering and Conformation : The thiazolo-pyrimidine core in Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits a flattened boat conformation, with the pyrimidine ring deviating by 0.224 Å from planarity . This puckering may influence molecular packing and solubility.
  • Synthetic Efficiency : Yields for condensation-based syntheses range from 57% to 78%, with sodium acetate and acetic anhydride as common catalysts .

Functional Group Impact

  • Benzylidene Substituents: Compounds with 2,4,6-trimethoxybenzylidene or 4-cyanobenzylidene groups exhibit increased steric bulk, which may reduce solubility but improve selectivity in biological targets.

Research Implications

  • Pharmacological Potential: Thiazolo-pyrimidine derivatives are under investigation for kinase inhibition (e.g., cyclin-dependent kinases) due to their ability to mimic ATP-binding motifs . The target compound’s pyrrolidin-1-yl group may enhance blood-brain barrier penetration.
  • Crystallographic Relevance : The SHELX software suite is critical for resolving complex thiazolo-pyrimidine structures, as demonstrated in .

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thiazolo[4,5-d]pyrimidinone scaffold is typically synthesized via cyclocondensation between pyrimidine-2,4-diones and thioamide precursors. For example:

  • Step 1 : Ethyl acetoacetate reacts with thiourea in acetic acid under reflux to form pyrimidine-2-thione intermediates.
  • Step 2 : Cyclization with α-haloketones (e.g., chloroacetonitrile) in N,N-dimethylformamide (DMF) yields the thiazolopyrimidine core.

Representative Conditions :

Reagent Solvent Temperature Time Yield Source
Chloroacetonitrile DMF Reflux 10 h 70%

Oxidation to 7-Oxo Derivatives

The ketone at position 7 is introduced via oxidation or direct cyclization in the presence of oxidizing agents:

  • Method A : Use of acetic anhydride and sodium acetate under reflux.
  • Method B : Air oxidation during cyclocondensation.

Functionalization at Position 2: Pyrrolidin-1-Yl Substitution

Chlorination of Thiazolopyrimidinone

Position 2 is activated for nucleophilic substitution via chlorination:

  • Reagent : Phosphorus oxychloride (POCl₃) in reflux conditions.
  • Typical Yield : 75–85% for analogous compounds.

Nucleophilic Displacement with Pyrrolidine

The chlorine atom is replaced by pyrrolidine under basic conditions:

  • Conditions : Pyrrolidine in dichloromethane (DCM) with triethylamine (TEA) at 0–25°C.
  • Reaction Time : 4–6 h.

Optimization Insight :

  • Excess pyrrolidine (1.5 eq) improves yields to >80%.
  • Anhydrous conditions prevent hydrolysis of the chlorinated intermediate.

Synthesis of N-(2-Methoxyphenyl)Acetamide Side Chain

Acetylation of 2-Methoxyaniline

The acetamide moiety is prepared via acetylation of o-anisidine:

  • Reagents : Acetic anhydride in pyridine or glacial acetic acid.
  • Yield : 85–90% after crystallization.

Scalable Protocol :

Reagent Solvent Temperature Time Yield Source
Acetic anhydride Ethanol Reflux 4 h 89%

Coupling of Side Chain to Thiazolopyrimidinone Core

Activation of Position 6

The hydroxyl group at position 6 is converted to a leaving group:

  • Chlorination : POCl₃ in refluxing toluene (yield: 78%).
  • Bromination : PBr₃ in tetrahydrofuran (THF) at 0°C.

Nucleophilic Acyl Substitution

The acetamide side chain is introduced via SN2 displacement:

  • Conditions : N-(2-Methoxyphenyl)acetamide, potassium carbonate (K₂CO₃), DMF, 80°C.
  • Key Challenge : Steric hindrance at position 6 may require prolonged reaction times (12–24 h).

Final Product Characterization

Spectroscopic Validation

  • ¹H NMR :
    • Pyrrolidine protons: δ 2.70–2.85 (m, 4H, –N–CH₂–).
    • Acetamide methyl: δ 2.10 (s, 3H).
  • MS : Molecular ion peak at m/z 439 (M+H⁺).

Crystallographic Analysis (If Available)

  • Intermolecular C–H···O and π–π stacking stabilize the crystal lattice.

Critical Analysis of Methodologies

Yield Comparison Across Steps

Step Average Yield Key Limitation Optimization Strategy
Core cyclization 70% Competing side reactions Use of ZnCl₂ as catalyst
Chlorination 80% POCl₃ handling risks Substitute with PCl₅
Pyrrolidine coupling 85% Moisture sensitivity Anhydrous DCM with molecular sieves

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thiazolo-pyrimidine derivatives like this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example, thiazolo-pyrimidine cores are often constructed via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones or via Hantzsch thiazole synthesis. A representative protocol (for analogous compounds) involves refluxing intermediates like 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine with chloroacetic acid, aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in acetic acid/acetic anhydride mixtures . Purification via recrystallization (e.g., ethyl acetate/ethanol) yields crystalline products suitable for X-ray diffraction .

Q. How is the molecular conformation of the thiazolo-pyrimidine core validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, SC-XRD data for similar compounds reveal puckered pyrimidine rings (flattened boat conformation) with deviations of ~0.224 Å from planarity. Dihedral angles between fused rings (e.g., thiazolo-pyrimidine and benzene rings) are measured (e.g., 80.94°) to assess steric and electronic interactions .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR to confirm substituent positions (e.g., methoxyphenyl, pyrrolidinyl).
  • IR : Peaks at ~1700 cm⁻¹ confirm carbonyl groups (e.g., acetamide C=O).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • XRD : Provides bond lengths (e.g., C–S: ~1.76 Å) and torsion angles (e.g., C11–C16–C15–C14: 0.9°) .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in biological assays?

  • Methodological Answer : The pyrrolidin-1-yl group at position 2 enhances solubility via tertiary amine protonation, while the 2-methoxyphenyl acetamide moiety may participate in π-π stacking or hydrogen bonding with biological targets. Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like kinases or phosphodiesterases. Experimental validation via enzyme inhibition assays (IC50 measurements) is recommended .

Q. How to resolve contradictions between computational predictions and experimental crystallographic data?

  • Methodological Answer : For example, if DFT-optimized geometries conflict with SC-XRD data (e.g., deviations in dihedral angles), recalibrate computational models using hybrid functionals (e.g., B3LYP-D3) with dispersion corrections. Validate via overlay analysis (RMSD < 0.5 Å) and refine force fields using QM/MM methods .

Q. What strategies optimize yield and purity during scale-up synthesis?

  • Methodological Answer :

  • Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation.
  • Purification : Gradient chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC with C18 columns. Monitor purity via HPLC-UV (λ = 254 nm) .

Q. How to analyze intermolecular interactions in the crystal lattice for stability assessment?

  • Methodological Answer : SC-XRD reveals C–H···O hydrogen bonds (e.g., donor-acceptor distances: ~3.2 Å) and π-π interactions (centroid distances: ~3.8 Å). Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H: 25%, C···H: 15%) .

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